molecular formula C18H15N7O B10998834 5-(pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

5-(pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10998834
M. Wt: 345.4 g/mol
InChI Key: KZTQPDSNJRAHBE-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative and a halogenated pyrazole.

    Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst.

    Final Coupling: The final step involves coupling the triazole and pyrazole intermediates with the pyridine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated derivatives and nucleophiles such as amines and thiols are often employed.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and triazole rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photoluminescent properties.

Industry

    Sensors: The compound can be incorporated into sensors for detecting specific analytes due to its ability to form stable complexes with metals.

    Coatings: It can be used in the development of advanced coatings with specific chemical resistance properties.

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s triazole and pyrazole rings may interact with the active site of the target protein, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound shares the triazole and pyridine rings but differs in the presence of a benzoic acid moiety.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound contains similar pyrazole and triazole rings but includes nitro groups, altering its reactivity and applications.

Uniqueness

5-(pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of pyrazole, pyridine, and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N7O

Molecular Weight

345.4 g/mol

IUPAC Name

3-pyridin-3-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N7O/c26-18(17-8-16(23-24-17)14-2-1-7-19-9-14)22-15-5-3-13(4-6-15)10-25-12-20-11-21-25/h1-9,11-12H,10H2,(H,22,26)(H,23,24)

InChI Key

KZTQPDSNJRAHBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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